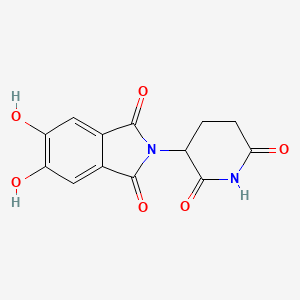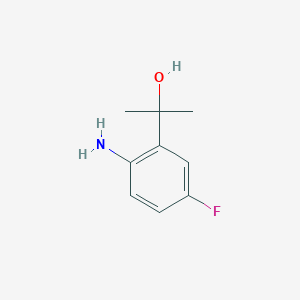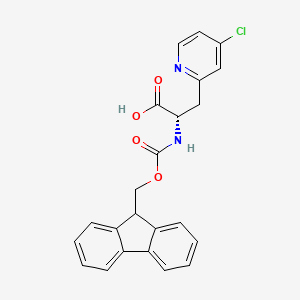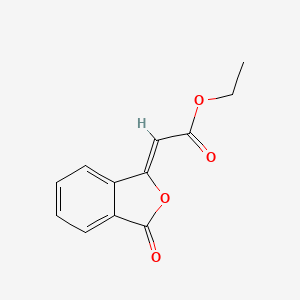
(2E)-3-(4-chlorophenyl)-N-phenylprop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propenamide, 3-(4-chlorophenyl)-N-phenyl-, (2E)- is an organic compound with the molecular formula C15H12ClNO It is a derivative of propenamide, featuring a 4-chlorophenyl group and a phenyl group attached to the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenamide, 3-(4-chlorophenyl)-N-phenyl-, (2E)- typically involves the reaction of 4-chlorobenzaldehyde with aniline to form an intermediate Schiff base. This intermediate is then subjected to a condensation reaction with acrylamide under basic conditions to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or methanol.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-Propenamide, 3-(4-chlorophenyl)-N-phenyl-, (2E)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like hydroxide, alkoxide, or amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution or alkoxides in alcohol solvents.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-Propenamide, 3-(4-chlorophenyl)-N-phenyl-, (2E)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 2-Propenamide, 3-(4-chlorophenyl)-N-phenyl-, (2E)- involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways and proteins involved in cell proliferation and survival.
類似化合物との比較
Similar Compounds
- (2E)-3-(4-Chlorophenyl)-N-isopropyl-2-propenamide
- (2E)-3-(4-Chlorophenyl)-N-ethyl-2-propenamide
- (2E)-3-(4-Chlorophenyl)-N-propyl-2-propenamide
- (2E)-3-(2-Chlorophenyl)-N,N-diethyl-2-propenamide
- (2E)-3-(4-Chlorophenyl)-N-methyl-2-propenamide
Uniqueness
2-Propenamide, 3-(4-chlorophenyl)-N-phenyl-, (2E)- is unique due to its specific structural features, such as the presence of both a 4-chlorophenyl group and a phenyl group. These structural elements contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
特性
分子式 |
C15H12ClNO |
|---|---|
分子量 |
257.71 g/mol |
IUPAC名 |
(E)-3-(4-chlorophenyl)-N-phenylprop-2-enamide |
InChI |
InChI=1S/C15H12ClNO/c16-13-9-6-12(7-10-13)8-11-15(18)17-14-4-2-1-3-5-14/h1-11H,(H,17,18)/b11-8+ |
InChIキー |
SKAAIEVEVCBTTH-DHZHZOJOSA-N |
異性体SMILES |
C1=CC=C(C=C1)NC(=O)/C=C/C2=CC=C(C=C2)Cl |
正規SMILES |
C1=CC=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(6-Benzoyloxy-3-cyanopyridin-2-yl) 3-[3-(ethoxymethyl)-5-fluoro-2,6-dioxo-1,3-diazinane-1-carbonyl]benzoate](/img/structure/B12096829.png)





![(1R,5R,11aS)-methyl 8-oxooctahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carboxylate](/img/structure/B12096852.png)


![[3-(1,3-Thiazol-2-yloxy)phenyl]methanamine hydrochloride](/img/structure/B12096864.png)


